molecular formula C20H31N3O2 B7174577 N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide

N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide

Cat. No.: B7174577
M. Wt: 345.5 g/mol
InChI Key: XOWNXMKMCNXFLT-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, an amino-oxoethyl group, and a propanamide moiety

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-15(2)23(14-19(21)24)20(25)16(3)22-11-9-18(10-12-22)13-17-7-5-4-6-8-17/h4-8,15-16,18H,9-14H2,1-3H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWNXMKMCNXFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)N)C(=O)C(C)N1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond through a reaction between the amino-oxoethyl group and the propanamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)-2-(4-methylpiperidin-1-yl)-N-propan-2-ylpropanamide
  • N-(2-amino-2-oxoethyl)-2-(4-phenylpiperidin-1-yl)-N-propan-2-ylpropanamide

Uniqueness

N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological and chemical properties compared to its analogs.

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